9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound known for its significant biological activity. It is commonly used as a potent inhibitor of anaplastic lymphoma kinase (ALK), making it a valuable compound in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the benzo[b]carbazole core: This step involves cyclization reactions to form the benzo[b]carbazole structure.
Introduction of the piperazin-1-yl group: This is achieved through nucleophilic substitution reactions.
Addition of the ethyl and dimethyl groups: These groups are introduced via alkylation reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in cancer research, particularly in the development of ALK inhibitors for treating non-small cell lung cancer (NSCLC).
Industry: Employed in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Alectinib: Another ALK inhibitor with a similar structure but different substituents.
Crizotinib: A first-generation ALK inhibitor with a different core structure.
Ceritinib: A second-generation ALK inhibitor with enhanced potency and selectivity.
Uniqueness
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is unique due to its specific structural features, which confer high potency and selectivity for ALK inhibition. Its ability to overcome resistance mutations in ALK makes it a valuable compound in cancer therapy .
Properties
Molecular Formula |
C25H27ClN4O |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
9-ethyl-6,6-dimethyl-11-oxo-8-piperazin-1-yl-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C25H26N4O.ClH/c1-4-16-12-18-19(13-21(16)29-9-7-27-8-10-29)25(2,3)24-22(23(18)30)17-6-5-15(14-26)11-20(17)28-24;/h5-6,11-13,27-28H,4,7-10H2,1-3H3;1H |
InChI Key |
WVUMRMRHWJKTFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCNCC3)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.